(R)-Dragonfly N-Trifluoroacetamide

Forensic toxicology GC-MS analysis Chiral derivatization

Researchers synthesizing benzodifuranyl aminoalkanes face stereochemical uncertainty and unintended dehydrogenation when using tetrahydro-FLY precursors. (R)-Dragonfly N-Trifluoroacetamide (CAS 332012-06-3) resolves these issues: • Defined (R)-configuration; deprotection yields enantiopure amine with sub-nM 5-HT₂A affinity (Ki=0.042 nM). • TFA protecting group stable under Friedel-Crafts acylation & DDQ aromatization; no dehydrogenation artifacts. • Supplied as pale yellow powder, ≥97% purity; essential for forensic LC-MS/MS method validation and chiral SAR studies.

Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
CAS No. 332012-06-3
Cat. No. B136001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Dragonfly N-Trifluoroacetamide
CAS332012-06-3
SynonymsN-[(1R)-2-Benzo[1,2-b:4,5-b’]difuran-4-yl-1-methylethyl]-2,2,2-trifluoro-acetamide; 
Molecular FormulaC15H12F3NO3
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESCC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F
InChIInChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20)/t8-/m1/s1
InChIKeyWQFRAEFKSDEAJF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dragonfly N-Trifluoroacetamide Overview


(R)-Dragonfly N-Trifluoroacetamide (CAS 332012-06-3) is a chiral N-trifluoroacetylated amine that belongs to the benzodifuranyl class of compounds, structurally characterized by a fused furo[2,3-f][1]benzofuran core with a chiral (R)-configured 2-aminopropyl side chain and a trifluoroacetamide protecting group . The compound has a molecular formula of C₁₅H₁₂F₃NO₃ and a molecular weight of 311.26 g/mol, with a melting point of 150–151 °C and solubility in organic solvents including acetone, chloroform, dichloromethane, and ethyl acetate . Its primary documented application is as a synthetic precursor to hallucinogenic amphetamine derivatives, particularly the benzodifuranyl aminoalkanes known as 'DragonFLY' compounds . The trifluoroacetamide moiety serves as an amine protecting group that can be hydrolytically removed to yield the free amine, which represents the pharmacologically active species [1].

1
Chiral (R)-configured precursor for enantiospecific synthesis
2
TFA-protected amine for controlled deprotection research
3
Aromatic DragonFLY core for stable analytical derivatization
4
Forensic and analytical reference standard suitability

(R)-Dragonfly N-Trifluoroacetamide Substitution Risks


Substitution of (R)-Dragonfly N-Trifluoroacetamide with ostensibly similar N-trifluoroacetamide derivatives or alternative chiral amine precursors is not analytically or synthetically equivalent without rigorous validation. The (R)-configuration at the chiral center is stereochemically defined and any racemization or use of the (S)-enantiomer would yield a distinct diastereomeric relationship when further derivatized or a different pharmacological profile if deprotected [1]. Critically, the TFA derivatization of structurally related tetrahydrobenzodifuranyl ('FLY') compounds under standard conditions using trifluoroacetic anhydride results in unintended dehydrogenation, converting FLY analogs to the aromatic DragonFLY framework—a transformation that can be partially suppressed only with the addition of triethylamine [2]. This reactivity underscores that the aromatic benzodifuran core of (R)-Dragonfly N-Trifluoroacetamide is not simply an interchangeable scaffold; substitution with a tetrahydro analog would introduce a chemically labile site that compromises both synthetic integrity and analytical reliability [3]. The quantitative evidence below substantiates these differentiation points.

Enantiomer mismatch: The (S)-enantiomer may exhibit distinct receptor-interaction profiles, limiting direct substitution.
Core saturation mismatch: Tetrahydro analogs undergo dehydrogenation during TFA derivatization, compromising analytical integrity.
Protecting group incompatibility: Alternative N-protecting groups may alter synthetic route selectivity and deprotection conditions.

(R)-Dragonfly N-Trifluoroacetamide: Differentiation Evidence


Dehydrogenation Susceptibility During Derivatization

A direct head-to-head analytical comparison demonstrated that the standard TFA derivatization procedure using trifluoroacetic anhydride on tetrahydrobenzodifuranyl ('FLY') compounds resulted in dehydrogenation, converting them to the corresponding aromatic benzodifuranyl ('DragonFLY') compounds. (R)-Dragonfly N-Trifluoroacetamide, as an aromatic DragonFLY-type species, is not susceptible to this oxidative artifact, providing a stable and analytically distinct TFA derivative. The presence of triethylamine was required to inhibit dehydrogenation of FLY substrates by an unquantified but significant extent [1].

Derivatization Artifact Risk
Head-to-head
Target: Aromatic DragonFLY core; no dehydrogenation observed. Comparator: Tetrahydro FLY converts to DragonFLY under standard TFA conditions.
Ensures analyte fidelity and reduces method artifacts.
Triethylamine required for FLY analysis; not needed for DragonFLY compounds.
Forensic toxicology GC-MS analysis Chiral derivatization

Protected Precursor for Potent 5-HT₂A Agonists

The (R)-enantiomer of Dragonfly N-Trifluoroacetamide serves as a direct synthetic precursor to the corresponding free amine, which exhibits exceptionally high potency at the 5-HT₂A receptor. In a cross-study comparable analysis, the deprotected (R)-amine derived from the benzodifuranyl scaffold displayed sub-nanomolar affinity (Kᵢ = 0.042 nM) and functional potency (EC₅₀ = 0.063 nM) at the human 5-HT₂A receptor, with an efficacy of 96% relative to serotonin [1]. This potency represents a significant enhancement over classical phenethylamine hallucinogens such as DOB (Kᵢ ~ 1 nM) [2].

5-HT₂A Binding Affinity
Cross-study comparable
Kᵢ = 0.042 nM; EC₅₀ = 0.063 nM (deprotected (R)-amine)
Supports 5-HT₂A probe research and SAR studies.
24-fold higher affinity than DOB; 476-fold more potent than serotonin in functional assays.
Medicinal chemistry 5-HT₂A receptor Chiral synthesis

Reliable LC-MS/MS Identification

In a systematic method development study, the aromatic benzodifuranyl DragonFLY compounds, including those derived from (R)-Dragonfly N-Trifluoroacetamide, produced distinct and characteristic product ion spectra in LC-MS/MS analysis, enabling sensitive and reliable identification [1]. In contrast, the tetrahydro FLY analogs required careful control of derivatization conditions to avoid analytical artifacts and conversion to the DragonFLY species. While quantitative limits of detection (LOD) and quantitation (LOQ) were not explicitly reported for the individual DragonFLY compounds, the method was validated for simultaneous analysis of six analytes and successfully applied to forensic casework, demonstrating the robustness of the approach for this compound class.

LC-MS/MS Analytical Stability
Class-level
Stable product ion spectra without derivatization artifacts; validated for forensic casework.
Reduces method development complexity.
LOD/LOQ not explicitly reported for individual DragonFLY compounds.
LC-MS/MS Forensic analysis Method validation

Physical Properties and Purity Profile

Vendor technical datasheets report (R)-Dragonfly N-Trifluoroacetamide with a melting point of 150–151 °C, predicted boiling point of 419.2±45.0 °C, predicted density of 1.363±0.06 g/cm³, and predicted pKa of 10.80±0.46 . The compound is soluble in acetone, chloroform, dichloromethane, and ethyl acetate. Commercial suppliers list a purity specification of ≥97% for the product . While these are predicted or vendor-specified values rather than experimentally determined, they provide a baseline for quality assessment and procurement decisions.

Physical Characterization
Data to verify
mp 150–151°C; purity ≥97% (vendor-specified)
Baseline for identity verification and batch consistency.
Predicted values; experimental confirmation recommended.
Quality control Analytical reference standard Physical chemistry

(R)-Dragonfly N-Trifluoroacetamide Applications


Enantioenriched Synthesis for 5-HT₂A Agonists

Procurement of (R)-Dragonfly N-Trifluoroacetamide is the established starting point for the enantiospecific synthesis of super-potent 5-HT₂A receptor agonists. Hydrolytic deprotection of the TFA group yields the chiral (R)-amine, which, as demonstrated by Chambers et al., exhibits sub-nanomolar binding affinity (Kᵢ = 0.042 nM) and functional potency (EC₅₀ = 0.063 nM) at the human 5-HT₂A receptor [1]. This scaffold serves as a rigid, conformationally restricted analog of classical phenethylamine hallucinogens, enabling structure-activity relationship (SAR) studies and the development of high-affinity serotonergic probes [2].

Forensic Reference Standard for DragonFLY Identification

In forensic toxicology, (R)-Dragonfly N-Trifluoroacetamide functions as a critical reference standard for the identification of benzodifuranyl ('DragonFLY') hallucinogens. The compound's aromatic core ensures analytical stability during TFA derivatization, unlike tetrahydro ('FLY') analogs that undergo dehydrogenation artifacts [1]. Zaitsu et al. established robust LC-MS/MS methods using a phenyl-type semimicro column and methanol gradient elution, enabling sensitive and reliable identification of DragonFLY compounds in forensic casework. The availability of a high-purity (R)-Dragonfly N-Trifluoroacetamide standard is essential for method validation, calibration curve preparation, and quality control in forensic laboratories analyzing this emerging class of psychoactive substances [1].

Chiral Auxiliary and Protecting Group Strategy

The TFA moiety in (R)-Dragonfly N-Trifluoroacetamide serves as a readily removable amine protecting group that is stable under a range of synthetic transformations, including Friedel-Crafts acylation and DDQ-mediated aromatization [1]. This synthetic versatility is exploited in the multi-step preparation of benzodifuran-based compounds, where the TFA group is introduced early in the synthesis to protect the primary amine and later removed by basic hydrolysis to yield the free amine hydrochloride salt [2]. The (R)-stereochemistry is retained throughout these steps, making the compound a valuable chiral building block for asymmetric synthesis.

Method Development for Chiral Amine Analysis

Due to its well-defined chiral center and the documented analytical behavior of its TFA derivative, (R)-Dragonfly N-Trifluoroacetamide is a suitable candidate for method development studies involving chiral separations and derivatization protocols. Its chromatographic properties on phenyl-type columns and its characteristic MS/MS fragmentation pattern provide a benchmark for optimizing separation conditions for related benzodifuranyl compounds [1]. This application is particularly relevant for research groups developing new LC-MS or GC-MS methods for the detection and quantification of chiral amine-containing pharmaceuticals and research chemicals.

Application
Selection Property
Validation Focus
5-HT₂A Agonist Synthesis
Enantiopure (R)-configured precursor
Deprotection yield and stereochemical retention
Forensic Reference Standard
Aromatic core with analytical stability
LC-MS/MS method robustness and artifact-free identification
Chiral Auxiliary Strategy
TFA protecting group stability
Stereochemical integrity through multi-step synthesis
Chiral Amine Method Development
Well-defined chromatographic behavior
Separation optimization and MS/MS fragmentation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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